Butanenitrile, 3-methyl-2-(phenylthio)-
Overview
Description
Butanenitrile, 3-methyl-2-(phenylthio)- is an organic compound with the molecular formula C11H13NS It features a nitrile group, a phenylthio group, and a methyl group attached to a butanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butanenitrile, 3-methyl-2-(phenylthio)- typically involves the reaction of 3-methyl-2-butanone with thiophenol in the presence of a base, followed by the introduction of a nitrile group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods:
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or catalytic hydrogenation
Substitution: Sodium hydride or other strong bases
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted phenylthio derivatives
Scientific Research Applications
Butanenitrile, 3-methyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanenitrile, 3-methyl-2-(phenylthio)- involves its interaction with various molecular targets. The nitrile group can act as an electrophile, while the phenylthio group can participate in nucleophilic interactions. These interactions can affect biological pathways and molecular processes, although detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Butyronitrile (Butanenitrile): A simpler nitrile compound without the phenylthio and methyl groups.
3-Methylbutanenitrile: Similar structure but lacks the phenylthio group.
Phenylthioacetonitrile: Contains the phenylthio group but differs in the nitrile backbone.
Properties
IUPAC Name |
3-methyl-2-phenylsulfanylbutanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWVOJRXOQBHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)SC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397153 | |
Record name | Butanenitrile, 3-methyl-2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89278-07-9 | |
Record name | Butanenitrile, 3-methyl-2-(phenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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